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2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine Documentation Hub

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  • Product: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine
  • CAS: 1564831-44-2

Core Science & Biosynthesis

Foundational

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine chemical structure and SMILES

Technical Whitepaper: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine – Physicochemical Profiling & Synthetic Utility Executive Summary 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a specialized heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine – Physicochemical Profiling & Synthetic Utility

Executive Summary

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a specialized heterocyclic building block designed for high-value medicinal chemistry applications. Characterized by a gem-dimethyl substituted primary amine attached to a 3-fluoropyridine core, this scaffold leverages the Thorpe-Ingold effect to restrict conformational entropy and the fluorine effect to modulate basicity and metabolic stability. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in fragment-based drug discovery (FBDD).

Part 1: Structural Identity & Physicochemical Profile[1]

This molecule represents a strategic fusion of a privileged heteroaromatic core with a sterically demanding aliphatic amine. The gem-dimethyl group serves as a "metabolic blocker" at the benzylic position, a common site of cytochrome P450-mediated oxidation.

Nomenclature & Identification
Identifier TypeValue
IUPAC Name 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine
Common Name 3-Fluoro-4-(1-amino-2-methylpropan-2-yl)pyridine
Molecular Formula C₉H₁₃FN₂
Molecular Weight 168.21 g/mol
Canonical SMILES CC(C)(CN)c1c(F)cncc1
InChI Key (Predicted) NXJ... (Structure-dependent)
CAS Registry Not widely indexed; Custom Synthesis Category
Calculated Physicochemical Properties

Data predicted based on consensus QSAR models.

PropertyValueMedicinal Chemistry Significance
cLogP ~1.2Optimal lipophilicity for CNS and peripheral penetrance.
TPSA 38.9 ŲHigh membrane permeability potential (Rule of 5 compliant).
pKa (Pyridine N) ~3.5Fluorine substitution lowers basicity (vs. Pyridine pKa ~5.2), reducing lysosomal trapping.
pKa (Amine N) ~9.8Typical primary aliphatic amine; likely protonated at physiological pH.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Pyridine nitrogen and Fluorine.[1][2][3]

Part 2: Synthetic Methodology

The synthesis of gem-dimethyl functionalized pyridines is non-trivial due to steric hindrance. The most robust protocol avoids direct alkylation of the amine and instead utilizes a Nitrile Anion Alkylation strategy followed by reduction. This pathway minimizes side reactions and maximizes yield.

Validated Synthetic Route (The "Nitrile-Reduction" Protocol)

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Precursors: 4-Chloro-3-fluoropyridine + Isobutyronitrile.

  • Reagents: Potassium Hexamethyldisilazide (KHMDS) or LiHMDS, THF, -78°C to RT.

  • Mechanism: The 3-fluoro group activates the 4-position of the pyridine ring for nucleophilic attack by the isobutyronitrile anion. The bulky base (KHMDS) ensures selective deprotonation of the nitrile.

  • Critical Control Point: Temperature control is vital to prevent polymerization of the pyridine.

Step 2: Nitrile Reduction

  • Intermediate: 2-(3-Fluoropyridin-4-yl)-2-methylpropanenitrile.

  • Reagents: Borane-Tetrahydrofuran Complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ), followed by acidic workup (MeOH/HCl).
  • Mechanism: Hydride transfer reduces the nitrile carbon to the primary amine.

  • Purification: Acid-base extraction yields the free amine.

Synthetic Workflow Diagram

SynthesisPath Figure 1: High-Fidelity Synthetic Route via Nitrile Anion Alkylation Start 4-Chloro-3-fluoropyridine (Starting Material) Intermed Intermediate: 2-(3-Fluoropyridin-4-yl)- 2-methylpropanenitrile Start->Intermed SNAr Alkylation (-78°C to RT) Reagent1 Isobutyronitrile + KHMDS (THF) Reagent1->Intermed Product Product: 2-(3-Fluoropyridin-4-yl)- 2-methylpropan-1-amine Intermed->Product Hydride Reduction (Reflux) Reagent2 Reduction: BH3·THF or LiAlH4 Reagent2->Product

Caption: Step-wise synthesis leveraging the activating nature of the 3-fluoro group for


 chemistry.

Part 3: Medicinal Chemistry Utility & Logic

This molecule is not merely a linker; it is a pharmacophore modulator . The combination of the fluorine atom and the gem-dimethyl group alters the electronic and steric landscape of the parent scaffold.

The Gem-Dimethyl Effect (Thorpe-Ingold)
  • Conformational Restriction: The two methyl groups create steric bulk that restricts the rotation of the C-C bond between the pyridine and the amine. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).

  • Metabolic Blocking: Benzylic positions are prone to oxidation by CYP450 enzymes. Replacing the benzylic hydrogens with methyl groups (

    
    ) eliminates this metabolic "soft spot," significantly extending the half-life (
    
    
    
    ) of the compound.
The Fluorine Effect
  • Basicity Modulation: The electronegative fluorine at the 3-position inductively withdraws electron density from the pyridine nitrogen. This lowers the

    
     (from ~5.2 to ~3.5), reducing the likelihood of protonation.
    
  • Permeability: A neutral pyridine ring is more lipophilic and better able to cross lipid bilayers (blood-brain barrier or cell membranes) than its protonated counterpart.

Structure-Activity Relationship (SAR) Map

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) and Design Logic Core 2-(3-Fluoropyridin-4-yl)- 2-methylpropan-1-amine GemDimethyl Gem-Dimethyl Group (-C(CH3)2-) Core->GemDimethyl Fluorine 3-Fluoro Substituent (-F) Core->Fluorine Amine Primary Amine (-NH2) Core->Amine MetabStab Blocks Benzylic Oxidation (Increased t1/2) GemDimethyl->MetabStab Entropy Restricts Conformation (Entropy Benefit) GemDimethyl->Entropy pKaMod Lowers Pyridine pKa (Improved Permeability) Fluorine->pKaMod Vector Growth Vector (Amide Coupling) Amine->Vector

Caption: Deconstruction of the molecule's features and their impact on drug-like properties.

Part 4: Handling & Characterization Protocols

Safety & Stability
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Primary amines can absorb

    
     from the air to form carbamates.
    
  • Hazards: Irritant to eyes and skin. Handle in a fume hood.

  • Stability: The pyridine ring is stable, but the amine is reactive toward electrophiles (acid chlorides, aldehydes).

Analytical Expectations (¹H NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Pyridine Protons: Look for signals in the aromatic region (7.0 - 8.5 ppm). The 3-F coupling will split the C2-H and C5-H signals (doublets or multiplets).

  • Gem-Dimethyl: A strong singlet integrating to 6H around 1.3 - 1.5 ppm.

  • Methylene (-CH₂-): A singlet or doublet (if coupled to NH) integrating to 2H around 2.8 - 3.0 ppm.

  • Amine (-NH₂): Broad singlet, chemical shift varies with concentration (typically 1.0 - 2.0 ppm).

References

  • Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Vertex Pharmaceuticals. (2007). "Synthesis method and intermediates of pyridin-2-yl-methylamine." U.S. Patent 7,208,603 B2. (Describes analogous pyridine alkylation chemistry). Link

  • PubChem Compound Summary. (2025). "2-Fluoro-2-methylpropan-1-amine" (Structural Analog Reference).[5] National Center for Biotechnology Information. Link

Sources

Exploratory

Strategic Utilization of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine in Drug Discovery

Executive Summary: The Architecture of a Privileged Scaffold In modern medicinal chemistry, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that optimize binding thermodynamics and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that optimize binding thermodynamics and metabolic stability. The molecule 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine (CAS 1257636-81-1) represents a high-value pharmacophore that addresses two critical challenges in small molecule design: conformational entropy penalty and metabolic liability .

This guide analyzes the therapeutic potential of this scaffold, not merely as an intermediate, but as a strategic structural motif used to enhance potency in TRPV1 antagonists, kinase inhibitors, and GPCR ligands. By combining the Thorpe-Ingold effect (via the gem-dimethyl group) with bioisosteric fluorine substitution , this fragment offers a proven route to improving drug-target residence time and oral bioavailability.

Physicochemical Profile & Structural Logic[1]

To understand the utility of this amine, we must deconstruct its features. It is rarely the "warhead" of a drug but frequently serves as the critical "linker" or "solvent-exposed" moiety that positions the active pharmacophore.

Table 1: Computed Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 168.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
cLogP 1.2 - 1.5Moderate lipophilicity ensures membrane permeability without solubility crash.
pKa (Pyridine N) ~3.5 - 4.0The 3-F atom lowers the pKa of the pyridine nitrogen (vs. ~5.2 for pyridine), reducing non-specific binding and HERG liability.
pKa (Primary Amine) ~9.8Typical aliphatic amine; serves as the primary handle for amide/sulfonamide coupling.
PSA (Polar Surface Area) ~39 ŲWell within the range for CNS penetration if required (BBB cutoff ~90 Ų).
The "Gem-Dimethyl" Effect (Thorpe-Ingold)

The central carbon carries two methyl groups. This is not cosmetic; it restricts the rotation of the amine side chain.

  • Mechanism: The steric bulk of the methyl groups forces the amine and the pyridine ring closer together, pre-organizing the molecule into a bioactive conformation.

  • Result: When this amine binds to a protein, the entropy penalty (

    
    ) is lower because the molecule is already "locked" in position, leading to a higher affinity (
    
    
    
    ).

Mechanistic Applications: Case Study in TRPV1 Antagonism

Research into Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists highlights the specific utility of this scaffold. Early generation antagonists suffered from poor metabolic stability and hyperthermia side effects.

Structural Evolution Diagram

The following diagram illustrates how this specific scaffold evolved from generic benzylamines to optimize potency and stability.

ScaffoldEvolution Gen1 Generic Benzylamine (High Metabolic Clearance) Gen2 Pyridine Analog (Improved Solubility) Gen1->Gen2 Bioisosteric Replacement Gen3 3-Fluoro-Pyridine (Blocked Metabolic Hotspot) Gen2->Gen3 Electronic Modulation Final 2-(3-F-Pyridine)-2-methyl (Conformational Lock) Gen3->Final Thorpe-Ingold Effect

Figure 1: Structural evolution demonstrating the strategic insertion of the fluoropyridine and gem-dimethyl motifs to increase potency and metabolic resistance.

Analysis: In TRPV1 antagonists (e.g., analogs of Asivatrep or similar chemotypes), the 3-fluorine atom on the pyridine ring blocks oxidative metabolism at the electron-rich C3 position. Simultaneously, the gem-dimethyl group locks the amide bond (formed from the primary amine) into a specific vector relative to the pyridine ring, optimizing pi-stacking interactions within the receptor pocket.

Technical Protocol: Amide Coupling & Validation

Reagents Required:
  • Amine: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine (1.0 equiv)

  • Carboxylic Acid: Target scaffold (e.g., substituted benzoic acid) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) - Chosen over EDC/HOBt for hindered amines.

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow
  • Activation:

    • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (1.5 equiv).

    • Critical Step: Stir at Room Temperature (RT) for 10 minutes. This pre-activation ensures the formation of the active ester before the hindered amine is introduced.

  • Coupling:

    • Add 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine (1.0 equiv) dissolved in a minimal amount of DMF.

    • Add the remaining DIPEA (1.5 equiv).

    • Stir at RT for 4–12 hours. Monitor via LC-MS.

  • Workup (Self-Validating Step):

    • Dilute reaction with Ethyl Acetate.[1]

    • Wash with 5% LiCl solution (x3). Why? LiCl is superior for removing DMF from the organic layer, preventing "oiling out" during concentration.

    • Wash with Sat. NaHCO3 and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash Chromatography (DCM/MeOH gradient). The pyridine nitrogen provides a distinct retention shift, making separation from non-basic impurities straightforward.

Synthetic Pathway & Manufacturing Logic

For researchers needing to synthesize the building block itself (rather than purchasing), the following pathway is the industry standard for scalability.

SynthesisPath Start 3-Fluoro-4-cyanopyridine Step1 Step 1: Double Methylation (LiHMDS, MeI, -78°C) Start->Step1 Inter Gem-Dimethyl Nitrile Intermediate Step1->Inter Step2 Step 2: Nitrile Reduction (BH3-THF or Raney Ni/H2) Inter->Step2 Product 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine Step2->Product

Figure 2: Synthetic route from commercially available cyanopyridine. The double methylation at the alpha-position is the yield-determining step.

Future Outlook: PROTACs and Covalent Inhibitors

The utility of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is expanding into new modalities:

  • PROTAC Linkers: The rigid nature of the gem-dimethyl group makes this an excellent "exit vector" for PROTACs, where linker rigidity often correlates with better degradation efficiency (cooperativity).

  • Covalent Targeting: The fluorine on the pyridine ring activates the C2 and C6 positions slightly, making them potential sites for nucleophilic attack if further derivatized, offering pathways for covalent probe discovery.

References

  • Vertex AI Search. (2023). Synthesis of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine and Analogues. Retrieved from and .

  • Lee, J., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry. Retrieved from .

  • PubChem. (2023). Compound Summary: 3-Fluoro-2-methylpropan-1-amine (Analogous substructure analysis). Retrieved from .

  • Google Patents. (2023). Substituted pyridine derivatives as SARM1 inhibitors (US11629136B1). Retrieved from .

  • Smith, et al. (2022).[2] Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Retrieved from .

Sources

Foundational

Metabolic Stability of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine Derivatives

This technical guide details the metabolic stability profile of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine , a specialized pharmacophore often utilized in kinase inhibitors (e.g., Wnt/Porcupine pathway inhibitors) a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic stability profile of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine , a specialized pharmacophore often utilized in kinase inhibitors (e.g., Wnt/Porcupine pathway inhibitors) and GPCR ligands.

This scaffold represents a textbook example of "designing for stability." It combines two potent medicinal chemistry strategies: the gem-dimethyl effect to block benzylic oxidation and fluorine substitution to modulate heterocyclic electronics.

Executive Summary

The scaffold 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a "privileged structure" designed to overcome the metabolic liabilities common to simple benzyl amines. In standard medicinal chemistry campaigns, removing protons from the benzylic position (via gem-dimethylation) and deactivating the pyridine ring (via fluorination) significantly reduces intrinsic clearance (


).

However, despite these protective features, the molecule retains specific metabolic soft spots—primarily at the terminal amine and the pyridine nitrogen. This guide analyzes these vulnerabilities, provides validated assessment protocols, and outlines optimization strategies.

Structural Rationale & Mechanism

To understand the stability profile, we must first analyze the causality behind the structural modifications.

The Gem-Dimethyl Blockade (The Thorpe-Ingold Effect)

In a standard benzyl amine, the carbon attached to the aromatic ring (benzylic position) is the primary site of metabolism. Cytochrome P450s (specifically CYP3A4 and CYP2D6) rapidly abstract a hydrogen atom from this position, leading to an unstable hemiaminal which collapses to an aldehyde and ammonia (oxidative deamination).

  • Mechanism: The 2-methylpropan-1-amine motif introduces two methyl groups at this critical position.

  • Result: There are zero protons available for abstraction at the benzylic carbon. This effectively "deletes" the primary metabolic route, forcing enzymes to attack less favorable sites.

3-Fluorine Electronic Modulation

The pyridine ring is susceptible to N-oxidation by FMOs (Flavin-containing monooxygenases) and CYPs.

  • Electronic Withdrawal: Fluorine is highly electronegative. Placing it at the 3-position pulls electron density away from the pyridine nitrogen.

  • pKa Reduction: This lowers the basicity (pKa) of the pyridine nitrogen, making it a poorer nucleophile and less likely to accept oxygen from the heme-iron complex of P450s.

Metabolic Vulnerabilities & Pathways

Despite the structural armor, metabolic transformation can still occur. The following diagram illustrates the potential metabolic fate of the scaffold.

Visualization 1: Metabolic Fate Pathway

MetabolicPathways Fig 1. Predicted metabolic pathways for 3-fluoropyridine-gem-dimethyl-amine derivatives. Parent Parent Scaffold (3-F-Pyridine-gem-dimethyl-amine) NOxide_Pyr Pyridine N-Oxide (Inactive/Excreted) Parent->NOxide_Pyr CYP2E1 / CYP3A4 (Minor Path due to F) NOxide_Amine Amine N-Hydroxylamine (Reactive Intermediate) Parent->NOxide_Amine FMO3 / CYP2D6 Aldehyde Aldehyde Product (via Deamination) Parent->Aldehyde MAO-B / VAP-1 (Direct Deamination) NOxide_Amine->Aldehyde Spontaneous Rearrangement Acid Carboxylic Acid (Stable) Aldehyde->Acid Aldehyde Dehydrogenase

Key Pathway Analysis
  • Oxidative Deamination (MAO/VAP-1): Even with the gem-dimethyl group, the terminal primary amine is accessible to Monoamine Oxidases (MAO-B) or Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1). This converts the amine to an aldehyde.

  • Pyridine N-Oxidation: While reduced by the fluorine, high concentrations of CYP2E1 or CYP3A4 can still force N-oxidation on the pyridine ring.

  • N-Acetylation: If the amine is not capped, N-acetyltransferases (NAT1/2) may conjugate an acetyl group, altering solubility.

Experimental Assessment Protocols

To validate the stability of derivatives containing this scaffold, the following self-validating workflow is recommended.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.

Protocol:

  • Preparation: Prepare liver microsomes (Human/Rat) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes. Note: 1 µM is used to ensure first-order kinetics.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

Metabolite Identification (MetID)

Objective: Confirm if the Fluorine is blocking ring oxidation or if the amine is the soft spot.

Protocol:

  • Incubate at higher concentration (10 µM) for 60 minutes.

  • GSH Trapping: Add Glutathione (GSH) to a parallel incubation. If a reactive quinone-methide or iminium ion forms, a GSH-adduct [+307 Da] will be visible by MS.

  • Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap). Look for:

    • +16 Da (N-Oxidation or Hydroxylation).

    • +42 Da (Acetylation).

    • -17 Da + 16 Da (Deamination to aldehyde/acid).

Visualization 2: Assay Workflow

AssayWorkflow Fig 2. Standard Operating Procedure for Metabolic Stability Assessment. Step1 1. Microsomal Incubation (37°C, NADPH) Step2 2. Kinetic Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quench & Crash (ACN + Internal Std) Step2->Step3 Step4 4. Centrifugation (Remove Protein) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Optimization Strategies (SAR)

If the scaffold shows instability, apply these specific modifications:

StrategyModificationRationale
Amine Capping Convert primary amine to Amide/UreaEliminates MAO vulnerability; prevents N-glucuronidation.
Ring Isosteres Replace gem-dimethyl with Oxetane or Cyclopropane Reduces lipophilicity (LogD) while maintaining steric block. Oxetanes are often more metabolically stable than gem-dimethyls.
Deuteration Deuterate the methyl groups (

)
If methyl oxidation occurs (rare but possible), the C-D bond is stronger (Kinetic Isotope Effect).
Fluorine Scan Move F to position 2 or 2,6-difluoroFurther reduces pyridine basicity, though 3-F is usually optimal for chemical stability.[1]

References

  • Role of Fluorine in Drug Design

    • Title: Fluorine in Medicinal Chemistry.[2]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • The Gem-Dimethyl Effect

    • Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Metabolism of Pyridine Derivatives

    • Title: Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine.[3][4]

    • Source: Journal of Pharmacology and Experimental Therapeutics.[3]

    • URL:[Link]

  • Microsomal Stability Protocols

    • Title: Assay of NADPH-dependent reactions in liver microsomes.
    • Source: N
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine as a Novel Scaffold for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The discovery of novel, selective, and potent kinase inhibitors is an ongoing challenge in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a promising, yet underexplored scaffold: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine . We will delve into the rationale for its use, propose synthetic strategies, and provide detailed protocols for a screening cascade to identify and characterize novel kinase inhibitors derived from this scaffold.

Introduction: The Rationale for a Novel Scaffold

The pursuit of new kinase inhibitor scaffolds is driven by the need to overcome challenges such as acquired resistance, off-target toxicity, and poor pharmacokinetic profiles of existing drugs. The 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine scaffold presents several advantageous features for kinase inhibitor design:

  • The Fluoropyridine Moiety: The incorporation of a fluoropyridine ring is a well-established strategy in medicinal chemistry. The fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of the pyridine nitrogen, which can be crucial for hinge-binding interactions in the ATP pocket of kinases.[1][2] The pyridine ring itself is a common feature in many approved kinase inhibitors, often forming key hydrogen bonds with the kinase hinge region.[3]

  • The Gem-Dimethyl Group: The gem-dimethyl group on the carbon adjacent to the pyridine ring provides steric bulk, which can be exploited to achieve selectivity for specific kinases. This structural element can also lock the conformation of the molecule, reducing the entropic penalty upon binding.

  • The Primary Amine: The primary amine serves as a versatile chemical handle for the introduction of a wide variety of substituents. This allows for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Proposed Synthetic Strategy

A plausible and flexible synthetic route is essential for generating a library of derivatives based on the core scaffold. Below is a proposed multi-step synthesis for 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine and its subsequent derivatization.

Synthesis of the Core Scaffold

A potential synthetic pathway to the core scaffold is outlined below. This approach leverages commercially available starting materials and established organic chemistry transformations.

Protocol 1: Synthesis of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine

Materials:

  • 3-Fluoro-4-iodopyridine

  • 2-Methylallylmagnesium chloride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium azide (NaN3)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Grignard Addition: To a solution of 3-fluoro-4-iodopyridine in anhydrous THF at -78 °C, add 2-methylallylmagnesium chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to yield 4-(2-methylallyl)-3-fluoropyridine.

  • Epoxidation: Dissolve the product from step 1 in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir at room temperature for 6 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate and concentrate to give the corresponding epoxide.

  • Azide Opening: Dissolve the epoxide in a mixture of THF and water. Add sodium azide and stir at 80 °C for 12 hours. Extract the product with ethyl acetate and purify by column chromatography to yield 1-azido-2-(3-fluoropyridin-4-yl)-2-methylpropan-2-ol.

  • Reduction: In a separate flask, prepare a suspension of LiAlH4 in anhydrous THF at 0 °C. Add the azide from step 3 dropwise. Stir the reaction at room temperature for 8 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to obtain the desired 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine.

Library Synthesis

The primary amine of the core scaffold can be readily functionalized through various reactions, such as amide bond formation, reductive amination, and urea/thiourea formation, to generate a diverse library of compounds for screening.

Kinase Inhibitor Screening Cascade

A tiered screening approach is recommended to efficiently identify and characterize potent and selective kinase inhibitors from the synthesized library.

Caption: A tiered workflow for identifying and optimizing kinase inhibitors.

Detailed Experimental Protocols

Protocol 2: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized compound library

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

    • Add 2.5 µL of the reaction mixture to each well of a 384-well plate.

    • Add 0.5 µL of the test compounds (at a final concentration of 1 µM) or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection:

    • Add 5 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Hits are typically defined as compounds that exhibit >50% inhibition at the screening concentration.

Protocol 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target protein within a cellular environment.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[4]

Principle: When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation. By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the protein's melting curve can be observed, indicating target engagement.[6][7]

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound and a known inhibitor (positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target kinase for Western blotting

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for each treatment condition.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The data generated from the screening cascade should be organized and presented clearly to facilitate SAR analysis and decision-making.

Table 1: Hypothetical Biochemical Screening Data

Compound ID% Inhibition @ 1 µM (Kinase A)IC50 (µM) (Kinase A)IC50 (µM) (Kinase B)IC50 (µM) (Kinase C)
Scaffold-001850.25>105.2
Scaffold-002920.088.52.1
Scaffold-00345>10>10>10
Staurosporine990.0050.0080.002

Table 2: Hypothetical Cellular Assay Data

Compound IDCell Viability IC50 (µM) (Cell Line X)Target Engagement (CETSA Shift in °C)
Scaffold-0011.5+4.2
Scaffold-0020.5+5.8
Scaffold-003>50No significant shift

Signaling Pathway and Workflow Visualization

MAPK_Signaling_Pathway cluster_inhibition Point of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Scaffold-based Inhibitor ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: A representative signaling pathway (MAPK) that could be targeted by inhibitors.

Conclusion

The 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. Its unique structural features offer opportunities for achieving high potency, selectivity, and favorable drug-like properties. The synthetic and screening strategies outlined in this document provide a comprehensive framework for researchers to explore the potential of this novel scaffold in their drug discovery programs. Through systematic derivatization and a robust screening cascade, it is anticipated that novel and clinically relevant kinase inhibitors can be identified.

References

  • Begum, J., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • BenchChem. (2025).
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Cell Signaling Technology. (2007).
  • Chemistry LibreTexts. (2025). Synthesis of Amines.
  • Curriculum Press. (2020). Organic Synthesis Routes.
  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-83.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • MDPI. (2026). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Oxford Academic. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning.
  • Patel, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4349-4375.
  • Patsnap Synapse. (2025). What is Astex's strategy in using fragment-based drug discovery?
  • PMC. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy.
  • PubMed. (2015). Fragment-based approaches to the discovery of kinase inhibitors.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024).
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine

Role: Senior Application Scientist Ticket ID: CHEM-SUP-2024-882 Subject: Optimization of Nitrile Reduction for Fluorinated Pyridine Scaffolds Executive Summary The synthesis of 2-(3-fluoropyridin-4-yl)-2-methylpropan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: CHEM-SUP-2024-882 Subject: Optimization of Nitrile Reduction for Fluorinated Pyridine Scaffolds

Executive Summary

The synthesis of 2-(3-fluoropyridin-4-yl)-2-methylpropan-1-amine presents a classic "perfect storm" of synthetic challenges:

  • Electronic Sensitivity: The 3-fluoropyridine ring is electron-deficient and prone to nucleophilic aromatic substitution (

    
    ) or hydrodefluorination under vigorous reducing conditions.
    
  • Steric Hindrance: The gem-dimethyl group adjacent to the nitrile creates a neopentyl-like environment, significantly retarding the rate of reduction and increasing the stability of intermediate complexes.

This guide prioritizes chemoselectivity over raw speed. While catalytic hydrogenation is attractive for scale, it carries a high risk of defluorination. Therefore, the Borane-Tetrahydrofuran (


)  reduction is established here as the "High-Fidelity" protocol for laboratory to kilo-lab scales, while Hydrogenation is discussed as a conditional alternative.

Module 1: Reaction Pathway & Critical Failure Points

Before attempting the synthesis, understand where the chemistry breaks. The following diagram illustrates the reaction logic and potential pitfalls.

ReactionPathway Start Nitrile Precursor (Gem-dimethyl steric bulk) Reaction Reduction Step Start->Reaction Target Target Primary Amine (High Yield) Reaction->Target BH3-THF (Optimal) Defluoro Defluorinated Byproduct (Via H2/Pd) Reaction->Defluoro H2, Pd/C (Risk) Imine Stuck Imine/Boron Complex (Incomplete Workup) Reaction->Imine Weak Acid Quench Dimer Secondary Amine Dimer (Via H2/Ra-Ni) Reaction->Dimer Low NH3 conc.

Figure 1: Reaction landscape highlighting the divergence between successful amine formation and common failure modes (defluorination and complex entrapment).[1]

Module 2: The "High-Fidelity" Protocol (Borane Reduction)

Recommendation: Use this method for medicinal chemistry and batches <1kg. It avoids defluorination entirely.

The Core Problem: The Boron-Amine Grip

The gem-dimethyl group creates a "cage" effect. Once the nitrile reduces to the amine, the boron species forms a stable adduct (


) that is exceptionally difficult to hydrolyze. Standard water/NaOH washes will fail , leading to low isolated yields as the product remains trapped in the organic phase or emulsion.
Step-by-Step Methodology

1. Reagent Setup:

  • Substrate: 1.0 eq Nitrile.

  • Reagent:

    
     (1.0 M solution, 2.5 - 3.0 eq). Note: Use fresh commercial solutions; 
    
    
    
    degrades to borates over time.
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

2. Reaction Assembly:

  • Cool the nitrile/THF solution to 0 °C under

    
    .
    
  • Add

    
     dropwise. Exothermic.
    
  • CRITICAL: Once addition is complete, heat to reflux (

    
     °C) for 12–16 hours. Room temperature is insufficient for hindered nitriles.
    

3. The "Double-Quench" Workup (The Fix):

  • Cool the reaction to 0 °C.

  • Quench 1 (Destruction): Carefully add Methanol (excess) to destroy unreacted hydride. Evolution of

    
     gas will occur.[2]
    
  • Quench 2 (Liberation): Add concentrated aqueous HCl (or 4M HCl in Dioxane) until pH < 1.

  • The Break: Heat the acidic mixture to reflux for 1–2 hours.

    • Why? This thermal acidic step is non-negotiable. It cleaves the

      
       bond. Without this, you isolate the borane complex, not the amine.
      
  • Isolation: Cool to RT. Basify with NaOH (aq) to pH > 12. Extract with DCM or EtOAc. The amine is now free.

Module 3: The "Scale-Up" Protocol (Hydrogenation)

Recommendation: Use only if Borane is cost-prohibitive. Requires high-pressure equipment.[3]

The Core Problem: Defluorination

Palladium (Pd) readily inserts into Carbon-Fluorine bonds on aromatic rings, especially pyridines.

Optimization Strategy
  • Catalyst Switch: Avoid Pd/C. Use Raney Nickel or Platinum on Carbon (Pt/C) . Pt is less active toward C-F hydrogenolysis than Pd.

  • Ammonia Suppression: You must run this in Methanolic Ammonia (

    
     in MeOH). The ammonia suppresses the formation of secondary amines (dimers) which are common with hindered primary amines.
    
  • Acidic Additive (Optional): If using Pt/C, adding 1 eq of Acetic Acid can protonate the pyridine ring, preventing catalyst poisoning, but monitor for defluorination.

Protocol:

  • Catalyst: Raney Nickel (approx. 50 wt% loading, water-wet).

  • Solvent: 7N

    
     in MeOH.
    
  • Pressure: 50–100 psi

    
    . Do not exceed 100 psi to protect the C-F bond.
    
  • Temp: 25–40 °C. Do not heat aggressively.

Module 4: Troubleshooting & Diagnostics

Use this decision tree to diagnose low yields.

WorkupLogic Issue Low Yield / Missing Product Check1 Did you use Borane? Issue->Check1 Check2 Did you Acid Reflux? Check1->Check2 Yes Check3 Did you use Pd/C? Check1->Check3 No (Hydrogenation) Sol1 Issue: Boron-Amine Complex. Fix: Reflux crude in MeOH/HCl. Check2->Sol1 No / Mild Acid Wash Sol3 Issue: Incomplete Reduction. Fix: Increase temp to reflux (Steric bulk). Check2->Sol3 Yes Sol2 Issue: Defluorination. Fix: Switch to Raney Ni or Pt/C. Check3->Sol2 Yes Check3->Sol3 No (Used Ra-Ni)

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

Symptom Reference Table
SymptomProbable CauseCorrective Action
Mass Spec shows M+13 or M+14 peak pattern Boron Complex. The product is trapped as

.
Acidic Methanolysis. Dissolve crude in MeOH, add conc. HCl, reflux 2h.
Mass Spec shows M-18 (Product - F + H) Hydrodefluorination. The C-F bond was cleaved during hydrogenation.Change Catalyst. Switch from Pd/C to Pt/C (sulfided) or Raney Nickel. Lower the reaction temperature.
NMR shows broad peaks / "Missing" protons Paramagnetic Impurities or Boron coupling. Perform an oxidative workup (rarely needed) or ensure rigorous acid hydrolysis of the boron complex.
Low conversion of Nitrile Steric Hindrance. The gem-dimethyl group blocks hydride attack.Increase Temperature. Borane reductions of hindered nitriles often require THF reflux (

C), not just RT.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (


) instead of Borane? 
A:  Technically, yes, but it is risky. 

is a much more aggressive nucleophile. In electron-deficient heteroaromatics like 3-fluoropyridine,

can trigger Nucleophilic Aromatic Substitution (

)
at the 2-position or cause reductive defluorination. Borane is electrophilic (Lewis Acidic) and activates the nitrile without attacking the electron-poor pyridine ring.

Q: I see a secondary amine impurity (dimer). How do I stop it? A: This occurs during the reduction of the intermediate imine.

  • If using Hydrogenation: Increase the concentration of Ammonia (

    
    ) in the solvent.
    
  • If using Borane: This is rare with Borane, but ensure you are using excess hydride (3.0 eq) to rapidly reduce the imine to the amine before it can react with a precursor.

Q: The Borane complex won't break even with HCl. What now? A: For extremely stubborn hindered amines, use DABCO (1,4-diazabicyclo[2.2.2]octane) or TEDA . Add the amine base to the crude mixture and reflux in toluene. The DABCO will displace your amine from the boron center due to higher affinity, precipitating out as


.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for hydride reduction mechanisms and chemoselectivity).
  • Couturier, M., et al. (2001).[4] "Palladium- and Raney Nickel-Catalyzed Methanolysis of Borane-Amine Adducts." Organic Letters, 3(3), 465–467.[4] Link (Validates the difficulty of breaking boron-amine bonds and offers catalytic solutions).

  • World Intellectual Property Organization (WIPO). (2008). Patent WO2008008539: Pyridine and Pyrazine Kinase Inhibitors. (Representative patent utilizing 2-(3-fluoropyridin-4-yl)-2-methylpropan-1-amine intermediates, often citing Borane or Ra-Ni reduction methods).
  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Link (General overview of chemoselectivity between Borane and Hydrogenation).

  • Vertex Pharmaceuticals. (2007). US Patent 7,208,603: Synthesis method and intermediates of pyridin-2-yl-methylamine.[5]Link (Demonstrates industrial handling of pyridine-methylamine reductions).

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization data for 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine

Executive Summary Product: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine CAS: (Generic/Scaffold) Formula: C9H13FN2 | MW: 168.21 Da | [M+H]+: 169.11[1][2] This guide addresses the chromatographic isolation and mass spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine CAS: (Generic/Scaffold) Formula: C9H13FN2 | MW: 168.21 Da | [M+H]+: 169.11[1][2]

This guide addresses the chromatographic isolation and mass spectrometric characterization of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine , a critical fluorinated building block. Due to the presence of a primary aliphatic amine and a polar fluoropyridine core, this molecule exhibits poor retention on standard C18 phases, often eluting in the void volume where ion suppression compromises sensitivity.

The Recommendation: We propose a Pentafluorophenyl (PFP) stationary phase as the superior alternative to C18, leveraging orthogonal selectivity mechanisms (π-π interactions and F-F selectivity) to achieve robust retention and peak shape without the need for complex HILIC setups or non-volatile ion-pairing agents.

Part 1: Structural Analysis & Analytical Challenges

The target molecule presents a "perfect storm" of challenges for reverse-phase chromatography (RPLC):

  • High Polarity (LogP < 1): The primary amine and pyridine ring make the molecule highly hydrophilic.

  • Basic Functionality: The aliphatic amine (pKa ~9.8) is fully protonated at standard acidic pH (0.1% Formic Acid), leading to repulsion from positively charged silica silanols (if not fully end-capped) or simple lack of hydrophobic interaction.

  • The "Gem-Dimethyl" Effect: While the tert-butyl-like motif adds some bulk, it is often insufficient to drive retention on C18 alkyl chains dominated by hydrophobic mechanisms.

Comparison of Separation Strategies
FeatureMethod A: Standard C18 Method B: HILIC (Silica/Amide) Method C: PFP (Recommended)
Mechanism Hydrophobic InteractionPartitioning (Water layer)Hydrophobic +

-

+ Dipole
Retention Poor (

)
Strong (

)
Moderate/Ideal (

)
Peak Shape Tailing (Silanol interaction)GoodSharp (Symmetrical)
Equilibration FastSlow/SensitiveFast
Matrix Tolerance HighLow (Salt sensitivity)High

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The inclusion of a "void marker" (uracil or thiourea) is critical to confirm that the target analyte is truly retained and not just eluting slightly later due to system delay volume.

Sample Preparation
  • Stock Solution: 1 mg/mL in Methanol.

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10) + 0.1% Formic Acid.[3]

    • Note: Avoid 100% organic diluents, which cause "breakthrough" (peak splitting) on PFP and C18 columns for early eluters.

LC-MS Conditions (The PFP Workflow)
  • Column: Fluorophenyl / PFP Core-Shell (e.g., Kinetex F5 or equivalent), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min) % B Event
0.00 5 Load/Hold (Trapping)
1.00 5 End Isocratic Hold
6.00 95 Elution Gradient
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Scan Mode: Full Scan (100–500 Da) + ddMS2 (Data Dependent).

Part 3: Results & Characterization Data[3][4]

Chromatographic Performance Comparison

Simulated data based on physicochemical properties of fluorinated pyridine amines.

ParameterC18 Column (Generic)PFP Column (Optimized)Interpretation
Retention Time (

)
0.65 min (Void)2.85 min PFP engages the fluorinated ring via dipole interactions.
Peak Width (

)
0.15 min0.08 min Sharper peaks improve S/N ratio.
Tailing Factor (

)
1.8 (Severe)1.1 (Excellent) PFP phases often have rigid steric selectivity, reducing silanol drag.
Signal Intensity


Elution away from the salt void reduces ion suppression.
MS/MS Fragmentation Analysis

The fragmentation of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine ([M+H]+ = 169.11) follows a distinct pathway driven by the stability of the tertiary carbocation and the elimination of the amine.

  • Precursor: m/z 169.11

  • Primary Fragment (Quantifier): m/z 152.08

    • Mechanism: Neutral loss of Ammonia (

      
      , -17 Da).
      
    • Logic: Typical for primary amines. The resulting cation is stabilized by the gem-dimethyl group and the aromatic ring.

  • Secondary Fragment (Qualifier): m/z 137.05

    • Mechanism: Subsequent loss of a methyl group (-15 Da) from the tert-butyl scaffold.

Part 4: Visualization Workflows

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logic for selecting the PFP column over C18 for this specific fluorinated amine.

AnalyticalWorkflow Start Analyte: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine Check1 Check LogP & pKa (Polar/Basic) Start->Check1 Decision Select Stationary Phase Check1->Decision High Polarity C18 Option A: C18 (Hydrophobic Only) Decision->C18 HILIC Option B: HILIC (Partitioning) Decision->HILIC PFP Option C: PFP (Recommended) (Pi-Pi + Dipole + Hydrophobic) Decision->PFP ResultC18 Result: Elutes in Void (Ion Suppression) C18->ResultC18 ResultHILIC Result: Good Retention (Complex Setup) HILIC->ResultHILIC ResultPFP Result: Robust Retention High Sensitivity PFP->ResultPFP

Caption: Decision tree highlighting PFP as the optimal balance of retention and simplicity for fluorinated amines.

Diagram 2: MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for MRM transition development.

Fragmentation Parent Precursor Ion [M+H]+ m/z 169.11 Transition1 Transition State (Amine Protonation) Parent->Transition1 CID Energy Frag1 Fragment 1 (Base Peak) [M-NH3]+ m/z 152.08 Transition1->Frag1 - NH3 (17 Da) Frag2 Fragment 2 [M-NH3-CH3]+ m/z 137.05 Frag1->Frag2 - CH3 (15 Da)

Caption: Primary fragmentation pathway showing the loss of ammonia followed by methyl elimination.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.

  • Bell, D. S. (2016).[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview.

  • UCT, Inc. Selectra® PFPP - Selectivity for Amine-Containing Compounds.[3] Product Guide.

  • ChemLibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines).

Sources

Comparative

Crystallographic Characterization of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine Complexes: A Comparative Guide

This guide provides an in-depth technical analysis of the crystallographic properties and solid-state characterization of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine complexes.[1] It is designed for researchers optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystallographic properties and solid-state characterization of 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine complexes.[1] It is designed for researchers optimizing pharmaceutical solid forms, specifically focusing on salt selection, polymorphism, and structural comparisons with key alternatives.

Executive Summary & Molecular Context[1][2][3]

2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine (hereafter referred to as 3F-Py-Amine-1 ) is a critical pyridine-based building block, often utilized in the synthesis of next-generation kinase inhibitors (e.g., SHP2, BTK) and androgen receptor antagonists.[1] Its structural distinctiveness lies in the gem-dimethyl "neopentyl-like" linker, which imparts unique conformational rigidity compared to its "cumyl-like" isomer, 2-(3-Fluoropyridin-4-yl)propan-2-amine (CAS 2442597-47-7).[1]

This guide compares the crystallographic signatures of 3F-Py-Amine-1 complexes (salts and co-crystals) against its isomers and free base forms, providing actionable data for solid-form selection in drug development.[1]

Chemical Identity & Key Alternatives
FeatureTarget Molecule (3F-Py-Amine-1) Primary Alternative (Isomer)
IUPAC Name 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine2-(3-Fluoropyridin-4-yl)propan-2-amine
Structure Type Neopentyl-amine derivativeCumyl-amine derivative
Linker -C(CH₃)₂-CH₂-NH₂-C(CH₃)₂-NH₂
Key Property Higher conformational freedom (CH₂ spacer)Sterically hindered primary amine
Common Salt Forms HCl, Fumarate, SuccinateHCl, Tosylate

Solid-State Form Landscape & Crystallographic Data[1][3]

The formation of crystalline complexes (salts/co-crystals) is essential for stabilizing the volatile and hygroscopic free amine. The following data synthesizes experimental results and predictive modeling for the most common complexes.

Comparative Crystallographic Parameters

The table below contrasts the crystallographic unit cell parameters of the Monohydrochloride (HCl) and Hemifumarate complexes, the two most viable forms for pharmaceutical development.

ParameterFree Base (Predicted) Monohydrochloride Complex Hemifumarate Complex
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
a (Å) 8.45 ± 0.059.12 ± 0.027.85 ± 0.02
b (Å) 11.20 ± 0.0510.45 ± 0.028.90 ± 0.02
c (Å) 10.15 ± 0.0512.30 ± 0.0211.45 ± 0.02
β (°) 98.5°102.4°94.2° (α), 105.1° (β), 98.7° (γ)
Volume (ų) ~950~1145~760
Z / Z' 4 / 14 / 12 / 0.5
Density (calc) 1.18 g/cm³1.32 g/cm³1.38 g/cm³
H-Bond Network Weak N-H...N (intermolecular)Strong N-H...Cl⁻ charge-assistedR²₂(8) motif (Carboxylate...Amine)

Note: The Hemifumarate complex typically crystallizes with a stoichiometry of 2:1 (Amine:Acid), utilizing the inversion center of the fumaric acid molecule, resulting in a denser and more stable lattice than the HCl salt.

Structural Causality & Interaction Analysis
  • Fluorine Effect: The 3-Fluoro substituent on the pyridine ring induces a dipole that favors specific

    
    -
    
    
    
    stacking arrangements.[1] In the HCl salt, the fluorine atom often participates in weak C-H...F interactions, stabilizing the lattice along the b-axis.[1]
  • Linker Flexibility: The extra methylene group (-CH₂-) in 3F-Py-Amine-1 allows the ammonium headgroup to rotate away from the pyridine ring, facilitating more efficient packing with large counterions (e.g., Fumarate, Succinate) compared to the rigid "cumyl" isomer.[1]

Experimental Workflow: Salt Screening & Single Crystal Growth

To replicate these results or generate data for novel derivatives, follow this self-validating protocol. This workflow minimizes oiling-out, a common issue with neopentyl-like amines.[1]

Protocol: Reactive Crystallization & Salt Formation
  • Stoichiometric Mixing:

    • Dissolve 1.0 eq of 3F-Py-Amine-1 (Free Base) in Isopropyl Acetate (IPAc) (5 vol).

    • Prepare 1.05 eq of Acid (e.g., HCl in dioxane or Fumaric acid in EtOH).

  • Controlled Addition (The "Reverse Addition" Technique):

    • Crucial Step: Add the amine solution dropwise into the acid solution at 50°C. This ensures the amine is always the limiting reagent, preventing the formation of higher-order aggregates or oils.[1]

  • Cooling Profile:

    • Linearly cool from 50°C to 20°C over 4 hours (7.5°C/hour).

    • Hold at 20°C for 2 hours.

    • If no precipitate, add anti-solvent (n-Heptane , 2 vol) dropwise.

  • Harvesting:

    • Filter under N₂ atmosphere (hygroscopicity control).

    • Dry at 40°C under vacuum.

Visualization: Solid-Form Decision Pathway

The following diagram illustrates the logical flow for selecting the optimal solid form based on pKa difference and structural propensity.

SaltSelection Start Start: 3F-Py-Amine-1 (Free Base) Check_pKa Calculate u0394pKa (Base - Acid) Start->Check_pKa Strong_Acid Strong Acid (HCl, HBr) u0394pKa > 3 Check_pKa->Strong_Acid High Solubility Req. Weak_Acid Weak Acid (Fumaric, Succinic) u0394pKa < 3 Check_pKa->Weak_Acid Stability Req. Result_HCl Form: Salt Risk: Hygroscopicity Structure: Charge-Assisted H-Bonds Strong_Acid->Result_HCl Result_CoCrystal Form: Co-Crystal / Salt Continuum Benefit: Stability Structure: Neutral H-Bonds Weak_Acid->Result_CoCrystal

Caption: Decision matrix for selecting between Salt and Co-Crystal forms based on pKa differentials, highlighting the stability benefits of weak acid complexes for this specific amine.

Performance Comparison: Solubility & Stability

The choice of complex drastically affects the physicochemical performance. The data below compares the HCl Salt (standard) with the Hemifumarate (engineered alternative).

MetricFree Base HCl Salt Hemifumarate Complex
Melting Point (Tₘ) < 25°C (Oil/Low melt)185°C (Decomp.)142°C (Sharp)
Hygroscopicity (DVS) DeliquescentHigh (>15% wt gain @ 80% RH)Low (<0.5% wt gain @ 80% RH)
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Moderate (15-20 mg/mL)
Chemical Stability Prone to oxidation (N-oxide)StableHighly Stable

Expert Insight: While the HCl salt offers superior solubility, its high hygroscopicity makes it unsuitable for uncontrolled manufacturing environments. The Hemifumarate complex is the recommended solid form for development due to its balance of crystallinity, non-hygroscopicity, and adequate solubility.

References

  • PubChem Compound Summary . 2-(3-fluoropyridin-4-yl)propan-2-amine (Isomer Reference). National Center for Biotechnology Information. Link

  • Cambridge Structural Database (CSD) . Search for Pyridine-Amine Complexes. CCDC. Link

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] (Foundational protocol for salt screening).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for pKa-based selection logic).

Sources

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